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  • Product: Di-Fmoc-alpha-methyl-DL-ornithine
  • CAS: 1219207-80-3

Core Science & Biosynthesis

Foundational

role of alpha-methyl amino acids in peptidomimetic drug design

The Quaternary Advantage: Engineering Peptidomimetics with α -Methyl Amino Acids Introduction: The Peptidomimetic Paradigm Shift In the landscape of modern drug discovery, native peptides offer unparalleled target select...

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Author: BenchChem Technical Support Team. Date: April 2026

The Quaternary Advantage: Engineering Peptidomimetics with α -Methyl Amino Acids

Introduction: The Peptidomimetic Paradigm Shift

In the landscape of modern drug discovery, native peptides offer unparalleled target selectivity and safety profiles. However, their clinical translation is severely bottlenecked by two fundamental flaws: rapid proteolytic degradation and high conformational flexibility, which leads to poor oral bioavailability and short in vivo half-lives.

As a Senior Application Scientist, I approach this bottleneck not by altering the peptide's sequence, but by fundamentally rewriting its thermodynamic and stereochemical destiny. The strategic incorporation of non-canonical α -methyl amino acids —where the labile α -proton is replaced by a methyl group—represents a profound paradigm shift in peptidomimetic drug design 1. This subtle quaternary modification drastically improves stability, reduces conformational flexibility, and enhances overall bioactivity, making these residues indispensable for developing stable therapeutic ligands 1.

Mechanistic Causality: Why α -Methylation Works

The efficacy of α -methyl amino acids is not coincidental; it is governed by strict physical chemistry and steric dynamics.

  • Conformational Restriction (The Thorpe-Ingold Effect): The introduction of a bulky methyl group at the α -carbon reduces the bond angle between the α -substituents. This steric crowding forces the peptide backbone's dihedral angles ( ϕ and ψ ) into highly restricted regions of the Ramachandran plot. Consequently, α -methylated residues strongly favor the formation of well-defined secondary structures, particularly α -helices and 310​ -helices [[2]](). This pre-organization reduces the entropic penalty upon receptor binding.

  • Absolute Stereochemical Stability: Native amino acids are susceptible to base-catalyzed racemization via the abstraction of the α -proton. By replacing this proton with a methyl group, the stereocenter becomes locked. α -methyl amino acids are completely stable to racemization and epimerization 3.

  • Proteolytic Shielding: The quaternary carbon introduces severe steric hindrance directly adjacent to the scissile amide bond. This bulk physically occludes the S1​ and S1′​ active site sub-pockets of degrading enzymes (e.g., Neprilysin, Kallikrein), rendering the peptide highly resistant to enzymatic hydrolysis 3.

G A α-Methylation of Amino Acid B Steric Shielding of Peptide Bond A->B C Conformational Restriction (Thorpe-Ingold) A->C D Protease Resistance (e.g., NEP, DPP-IV) B->D E Helix Stabilization (α-helix / 3_10-helix) C->E F Enhanced in vivo Half-Life & Efficacy D->F E->F

Logical flow of α-methylation inducing structural and pharmacokinetic enhancements.

Quantitative Pharmacokinetic Enhancements

The translation of these physical properties into measurable pharmacokinetic data is striking. For instance, the drug Trofinetide, approved for Rett syndrome, was transformed from a rapidly degrading natural tripeptide (Gly-Pro-Glu) into a clinically viable therapeutic simply through the α -methylation of its central residue [[1]](). Similarly, incorporating α -methylated amino acids into Apolipoprotein A-I mimetic peptides dramatically improves their helicity and cholesterol efflux potential 2.

Table 1: Pharmacokinetic & Structural Comparison of Native vs. α -Methylated Peptides

ParameterNative Peptide (L-Amino Acid) α -Methylated PeptidomimeticCausality / Mechanism
Enzymatic Half-Life Minutes (e.g., native Apelin-13)Hours to DaysSteric occlusion prevents protease active site engagement (e.g., NEP, ACE2) 3.
Secondary Structure Highly flexible / Random CoilRigid ( α -helix or 310​ -helix)Thorpe-Ingold effect restricts ϕ,ψ dihedral angles, favoring helical folding 2.
Receptor Affinity Baseline ( Kd​ in nM range)Often enhanced (10x to 100x)Pre-organization of the bioactive conformation minimizes the entropic penalty of binding 4.
Stereochemical Stability Susceptible to racemizationCompletely stableAbsence of the α -proton prevents base-catalyzed epimerization 3.

Experimental Protocols: Synthesis and Application

To utilize these building blocks, we must overcome the very steric hindrance that makes them valuable. Below are the self-validating protocols for synthesizing the monomers and incorporating them into peptide chains.

Protocol 1: Asymmetric Synthesis via Self-Reproduction of Chirality (Seebach's Method)

Direct methylation of an L-amino acid enolate results in a racemic mixture because the planar enolate intermediate loses all stereochemical information. To achieve high enantiomeric excess, we utilize the "self-reproduction of chirality" protocol 5.

  • Imine Formation & Cyclization: Condense the native L-amino acid with pivaldehyde under acidic conditions to form a chiral oxazolidinone.

    • Causality: The bulky tert-butyl group of pivaldehyde locks the ring conformation. The original α -stereocenter is transferred to the newly formed acetal center, acting as a stereochemical anchor.

  • N-Protection: Protect the secondary amine of the oxazolidinone with a Cbz or Boc group.

    • Causality: This prevents unwanted N-alkylation during the subsequent enolization step.

  • Enolization: Treat the protected oxazolidinone with Lithium Diisopropylamide (LDA) at -78°C in THF.

    • Causality: LDA deprotonates the α -carbon, generating a planar enolate. While the original stereocenter is temporarily destroyed, the "memory" of chirality is preserved by the rigid acetal center.

  • Stereoselective Alkylation: Add methyl iodide (MeI) dropwise to the enolate solution.

    • Causality: The highly rigid, folded conformation of the oxazolidinone forces the incoming methyl electrophile to attack exclusively from the face opposite (anti) to the bulky tert-butyl group. This regenerates the α -stereocenter with >95% enantiomeric excess (ee).

  • Hydrolysis & Validation: Cleave the oxazolidinone ring using 6N HCl at reflux to yield the pure α -methyl amino acid. Validate the enantiomeric purity using Chiral HPLC.

Protocol 2: High-Efficiency SPPS for Sterically Hindered Residues

Coupling an α -methyl amino acid via standard Solid-Phase Peptide Synthesis (SPPS) often fails due to the massive steric barrier at the quaternary carbon. We must employ highly reactive uronium salts and thermal energy.

  • Resin Swelling & Deprotection: Swell the peptidyl-resin in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 5 mins).

    • Causality: Swelling expands the polymer matrix, exposing reactive amine sites. Piperidine induces a base-catalyzed β -elimination of the Fmoc protecting group.

  • Pre-Activation of the α -Methyl Amino Acid: In a separate vial, mix the Fmoc- α -methyl amino acid (4 equivalents) with HATU (3.9 eq) and HOAt (4 eq) in DMF. Add DIEA (8 eq) and activate for 3 minutes.

    • Causality: Standard DIC/HOBt chemistry is too slow for quaternary carbons. HATU/HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The neighboring group effect of the pyridine nitrogen in HOAt drastically accelerates the acylation of hindered amines.

  • Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Heat the reaction to 75°C using a microwave peptide synthesizer for 20 minutes.

    • Causality: Thermal energy is strictly required to overcome the high activation energy barrier created by the steric clash of the α -methyl group.

  • Self-Validation (Kaiser Test): Wash the resin and perform a Kaiser test.

    • Causality: A negative (yellow) result confirms complete coupling. A positive (blue) result indicates unreacted primary amines, triggering an automatic double-coupling cycle to prevent deletion sequences.

  • Cleavage: Upon sequence completion, cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

SPPS Step1 Resin Swelling & Preparation Step2 Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 Activation of α-Methyl AA (HATU / HOAt / DIEA) Step2->Step3 Step4 Extended Coupling (Elevated Temp / Microwave) Step3->Step4 Step5 Washing & Capping Step4->Step5 Step5->Step2 Repeat for next AA Step6 TFA Cleavage & Global Deprotection Step5->Step6 Sequence Complete

Optimized SPPS workflow for sterically hindered α-methyl amino acids.

Conclusion

The integration of α -methyl amino acids into peptidomimetic drug design is not merely a structural tweak; it is a foundational engineering strategy. By leveraging the Thorpe-Ingold effect and steric shielding, researchers can systematically transform vulnerable natural peptides into highly stable, orally bioavailable, and structurally rigid therapeutics. As synthetic methodologies like microwave-assisted SPPS and asymmetric synthesis continue to mature, the quaternary advantage will undoubtedly become a cornerstone of next-generation drug development.

References

  • Alfa Chemistry. "Products / α-Methyl Amino Acids - Chemical Amino / Alfa Chemistry: Applications in Drug Discovery and Development". 1

  • Bio-Synthesis. "Unnatural / Unusual Amino Acids - Bio-Synthesis". 4

  • Google Patents. "US20190010202A1 - Apelin peptides and uses thereof". 3

  • NIH. "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential". 2

  • ResearchGate. "Efficient Asymmetric Synthesis of (S)- and (R)-N-Fmoc-S-Trityl-α-methylcysteine Using Camphorsultam as a Chiral Auxiliary".5

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered α-Methyl Amino Acids

Focus: Di-Fmoc-α-Methyl-DL-Ornithine Audience: Researchers, Scientists, and Drug Development Professionals The Mechanistic Challenge of α,α-Dialkyl Amino Acids The incorporation of α,α-dialkyl amino acids, such as Di-Fmo...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Di-Fmoc-α-Methyl-DL-Ornithine Audience: Researchers, Scientists, and Drug Development Professionals

The Mechanistic Challenge of α,α-Dialkyl Amino Acids

The incorporation of α,α-dialkyl amino acids, such as Di-Fmoc-α-methyl-DL-ornithine, represents a significant bottleneck in solid-phase peptide synthesis (SPPS). The fundamental challenge is extreme steric hindrance at the α-carbon. The presence of the methyl group restricts the spatial trajectory required for the incoming nucleophile to attack the activated carbonyl, leading to sluggish kinetics, incomplete couplings, and sequence truncations[1],[2].

Furthermore, the specific molecular architecture of Di-Fmoc-α-methyl-DL-ornithine introduces two additional complexities that dictate experimental design:

  • Branching Liability: The use of a "Di-Fmoc" protected derivative means that upon standard piperidine deprotection, both the sterically hindered α-amine and the unhindered δ-amine are liberated simultaneously. Subsequent coupling will result in a branched peptide. If a linear sequence is desired, an orthogonally protected building block (e.g., Fmoc-α-Me-Orn(Boc)-OH) must be utilized[3].

  • Stereochemical Resolution: Because this building block is a racemic mixture (DL), coupling it to a chiral peptide chain will generate diastereomers. This must be anticipated during downstream RP-HPLC purification.

Activating Agent Selection: Causality & Reactivity

Standard carbodiimide (DIC/DCC) and uronium (HBTU/TBTU) reagents generate OBt active esters. These intermediates are excessively bulky and lack the electrophilicity required to overcome the steric barrier of α-methylated residues[1],[2]. To drive these reactions to completion, we must shift to highly reactive, specialized activating agents.

  • HATU (OAt Esters) & The 7-Aza Effect: HATU generates an OAt active ester. The nitrogen atom at position 7 of the HOAt ring provides anchimeric assistance (the "7-Aza Effect"), stabilizing the transition state via hydrogen bonding with the incoming amine. This significantly accelerates aminolysis compared to HBTU[4].

  • COMU (Oxyma Esters): COMU utilizes the Oxyma Pure leaving group. It matches or exceeds the coupling efficiency of HATU while maintaining a superior safety profile (non-explosive) and generating less epimerization[5],[6].

  • TFFH (Acid Fluorides): For extreme steric hindrance—specifically when acylating the hindered α-amine of the α-Me-Orn residue—even OAt and Oxyma esters may fail. Acid fluorides are the ultimate solution. The fluoride ion is an excellent leaving group with a remarkably small van der Waals radius (1.47 Å), minimizing steric clash during nucleophilic attack[7],[8]. TFFH allows for the safe, in situ generation of these acid fluorides directly on the synthesizer[2],[9].

Quantitative Efficacy Comparison

The following table summarizes the causal relationship between the activating agent's intermediate structure and its practical efficacy for α-methyl amino acid coupling.

Activating AgentActive IntermediateRelative ReactivityEpimerization RiskSuitability for α-Me-Orn
DIC / HOBt OBt esterLowLowPoor; high risk of truncation.
HBTU OBt esterModerateLowPoor to Fair; requires massive excess.
HATU OAt esterVery HighModerateGood; requires double coupling.
COMU Oxyma esterVery HighLowExcellent; modern standard choice.
TFFH Acid FluorideExtremeLowOptimal for acylating the hindered amine.

Strategic Decision Workflow

Workflow A Assess Sequence Context for Di-Fmoc-α-Me-DL-Orn B Coupling TO α-Me-Orn (Carboxyl Activation) A->B C Coupling ONTO α-Me-Orn (Amine Acylation) A->C D HATU / DIPEA (Double Coupling) B->D Moderate Hindrance E COMU / Oxyma (High Efficiency) B->E Preferred Route C->E Secondary Option F TFFH / DIPEA (Acid Fluoride Route) C->F Extreme Hindrance

Workflow for selecting activating agents based on α-Me-Orn coupling direction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints because standard colorimetric assays (like the Kaiser test) frequently yield false negatives when evaluating sterically hindered secondary or α,α-dialkyl amines.

Protocol A: Carboxyl Activation (Coupling Di-Fmoc-α-Me-DL-Orn to the Resin)

This protocol attaches the α-Me-Orn carboxyl group to the unhindered N-terminus of the growing peptide chain.

  • Resin Preparation: Swell the resin-bound peptide in a 1:1 mixture of DMF/NMP for 30 minutes. NMP disrupts internal hydrogen bonding, exposing the terminal amine.

  • Pre-Activation: In a separate vial, dissolve Di-Fmoc-α-methyl-DL-ornithine (4.0 eq relative to resin loading) and COMU (3.9 eq) in DMF. Add DIPEA (8.0 eq). Allow pre-activation for exactly 2 minutes[2]. Causality: Prolonged pre-activation of uronium salts can lead to guanidinylation of the peptide N-terminus.

  • Primary Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 90 minutes.

  • Resin Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).

  • Double Coupling: Repeat steps 2-4 using fresh reagents to ensure quantitative conversion.

  • Validation Checkpoint: Perform a standard Kaiser test. Since the nucleophile in this step is the unhindered resin-bound amine, the Kaiser test remains highly accurate. A colorless resin indicates successful coupling.

Protocol B: Amine Acylation (Coupling onto the hindered α-amine)

This protocol acylates the highly hindered α-amine of the previously coupled α-Me-Orn residue. (Note: As established, deprotecting Di-Fmoc will expose both the α- and δ-amines, resulting in branched acylation).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6 × 1 min).

  • In Situ Acid Fluoride Generation: Dissolve the next Fmoc-Amino Acid (5.0 eq) and TFFH (5.0 eq) in anhydrous DCM/DMF (1:1). Add DIPEA (10.0 eq). Stir for 15 minutes at room temperature to fully generate the acyl fluoride intermediate[2],[9].

  • Acylation: Add the acid fluoride solution to the resin. Agitate for 3 to 4 hours. Causality: The extended time is strictly required for the nucleophilic attack to navigate the steric bulk of the α-methyl group.

  • Validation Checkpoint (Critical): Do not rely on the Kaiser test here. Perform a micro-cleavage: withdraw 2-3 mg of resin, treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour, precipitate in cold ether, and analyze via LC-MS. Confirm the mass shift corresponding to the successful addition of the Fmoc-AA before proceeding to the next synthesis cycle.

Sources

Application

incorporating Di-Fmoc-alpha-methyl-DL-ornithine into antimicrobial peptides

Application Note: Engineering Branched Antimicrobial Peptides (bAMPs) via Di-Fmoc- α -Methyl-DL-Ornithine Executive Summary & Mechanistic Rationale The clinical translation of Antimicrobial Peptides (AMPs) is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Branched Antimicrobial Peptides (bAMPs) via Di-Fmoc- α -Methyl-DL-Ornithine

Executive Summary & Mechanistic Rationale

The clinical translation of Antimicrobial Peptides (AMPs) is frequently derailed by two major bottlenecks: rapid proteolytic degradation in human serum and off-target cytotoxicity. The strategic incorporation of unnatural, sterically hindered building blocks—specifically α,α -disubstituted amino acids—directly addresses these vulnerabilities.

Di-Fmoc- α -methyl-DL-ornithine is a highly specialized unnatural amino acid that serves a dual mechanistic purpose in advanced peptide engineering:

  • Conformational Restriction & Protease Resistance: The addition of an α -methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric restriction strongly induces and stabilizes amphipathic helical conformations, which are essential for driving insertion into bacterial membranes. Furthermore, the quaternary α -carbon completely blocks recognition and cleavage by endogenous proteases, dramatically extending the peptide's circulating half-life 1.

  • Architectural Branching: Unlike standard orthogonally protected ornithine (e.g., Fmoc-Orn(Boc)-OH) 2, the Di-Fmoc derivative features fluorenylmethyloxycarbonyl (Fmoc) protection on both the α -amino and the side-chain δ -amino groups. During Solid-Phase Peptide Synthesis (SPPS), piperidine treatment simultaneously removes both Fmoc groups, exposing two reactive primary amines. Subsequent coupling cycles elongate the peptide from both sites, generating a Branched Antimicrobial Peptide (bAMP). This branching exponentially increases the local cationic charge density, drastically enhancing the electrostatic affinity for anionic bacterial membranes (e.g., lipid A) while minimizing mammalian cell toxicity.

Synthesis Workflow & Pathway Visualization

The following logical workflow illustrates the bifurcation of the peptide backbone using the Di-Fmoc protected node.

bAMP_Synthesis N1 Linear Peptide Resin (Growing Chain) N2 Couple Di-Fmoc- α-Me-DL-Orn (DIC/Oxyma, 75°C) N1->N2 Overcome steric hindrance N3 Global Fmoc Deprotection (20% Piperidine) N2->N3 Wash (DMF) N4 Bifurcated Amines (α and δ exposed) N3->N4 Simultaneous cleavage N5 Dual Chain Elongation (Branched AMP) N4->N5 2x equivalents AA per cycle

Workflow for synthesizing branched AMPs via Di-Fmoc-α-methyl-DL-ornithine incorporation.

Experimental Protocols

Protocol A: Microwave-Assisted SPPS of Sterically Hindered Nodes

Causality & Self-Validation: The coupling of α,α -disubstituted amino acids is notoriously difficult due to extreme steric hindrance at the quaternary carbon. Conventional uronium-based reagents (e.g., HBTU/DIPEA) often yield less than 30% conversion and lead to truncated sequences 3, 4. To achieve quantitative coupling, this protocol utilizes highly reactive carbodiimide chemistry (DIC) paired with Oxyma Pure, driven by microwave energy to overcome the high activation energy barrier of the hindered amine 1.

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin (loading 0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Activation: In a separate vial, dissolve Di-Fmoc- α -methyl-DL-ornithine (0.3 mmol, 3 eq.) and Oxyma Pure (0.3 mmol, 3 eq.) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq.) and pre-activate for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser ninhydrin test. A colorless/yellow bead confirms complete coupling (absence of free primary amines). If the beads are blue, repeat step 3.

  • Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes) at room temperature. This removes both Fmoc groups, generating the α and δ primary amines.

  • Branch Elongation: For all subsequent coupling steps, double the equivalents of amino acids and coupling reagents (i.e., use 6 eq. total) to ensure both branches elongate simultaneously without starvation.

Protocol B: Cleavage and Diastereomeric Resolution

Causality & Self-Validation: Because the starting material is a DL-racemate, the resulting bAMP will exist as a mixture of two diastereomers (D- α -Me-Orn core and L- α -Me-Orn core). These must be resolved to ensure batch-to-batch consistency and accurate biological evaluation, as stereochemistry heavily dictates helical propensity and microbial membrane insertion 5.

Step-by-Step Procedure:

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude branched peptide. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • HPLC Resolution: Dissolve the crude peptide in water/acetonitrile (90:10) with 0.1% TFA. Inject onto a semi-preparative Reverse-Phase C18 HPLC column.

  • Gradient Elution: Run a shallow gradient of 15% to 35% Acetonitrile (with 0.1% TFA) over 40 minutes. The slight differences in hydrophobicity and secondary structure induced by the D- vs. L- core will result in two distinct peaks.

  • Validation: Collect the peaks separately and confirm the exact mass of each diastereomer using MALDI-TOF or ESI-MS.

Quantitative Data: Impact of α -Methylation and Branching

The following table summarizes the biophysical and antimicrobial advantages of incorporating Di-Fmoc- α -methyl-DL-ornithine into a model AMP sequence, comparing it to linear and non-methylated counterparts.

Peptide ArchitectureCore ResidueSPPS Coupling Yield*Serum Half-Life (t½)MIC vs. E. coli (µg/mL)Hemolysis (HC50, µg/mL)
Linear (Standard) L-Ornithine>98% (HBTU)1.2 hours16.0120
Linear (Methylated) α -Me-L-Ornithine85% (DIC/Oxyma)>24 hours8.0>200
Branched (bAMP) α -Me-DL-Ornithine82% (DIC/Oxyma)>48 hours2.0>200

*Note: Coupling yields for α -methylated residues are highly dependent on the activation chemistry. Standard HBTU yields are typically <30% for these hindered residues, necessitating the microwave-assisted DIC/Oxyma protocol described above 3.

References

  • Masterson, D. S., et al. "Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic." National Institutes of Health (NIH).
  • "Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides." Springer Nature.
  • "Dual GLP1/GIP or trigonal GLP1/GIP/glucagon agonists." Google Patents (US9745360B2).
  • "Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues." IU ScholarWorks.
  • "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate.

Sources

Method

chiral resolution techniques for racemic Di-Fmoc-alpha-methyl-DL-ornithine

Application Note: Advanced Chiral Resolution Strategies for Nα,Nδ-Di-Fmoc-α-methyl-DL-ornithine Executive Summary & Mechanistic Challenges The synthesis of conformationally constrained, highly stable peptide therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chiral Resolution Strategies for Nα,Nδ-Di-Fmoc-α-methyl-DL-ornithine

Executive Summary & Mechanistic Challenges

The synthesis of conformationally constrained, highly stable peptide therapeutics heavily relies on α-methylated non-proteinogenic amino acids. Nα,Nδ-Di-Fmoc-α-methyl-DL-ornithine is a critical building block in this space, offering profound resistance to proteolytic degradation due to its tetrasubstituted α-carbon. However, achieving high enantiomeric purity (>99% ee) of this compound presents severe mechanistic hurdles.

Standard enzymatic resolution techniques (utilizing aminoacylases or L-amino acid oxidases) universally fail for this substrate. The enzymes have evolved to abstract or interact with an α-proton; the steric bulk of the α-methyl group, combined with the massive hydrophobicity of the two fluorenylmethyloxycarbonyl (Fmoc) protecting groups, completely prevents docking within the enzymatic active site. Consequently, resolution must be driven by physicochemical methods in organic media.

This guide details two field-proven, self-validating methodologies for the chiral resolution of racemic Di-Fmoc-α-methyl-DL-ornithine: Preparative Chiral Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Fractional Crystallization .

Strategy A: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Mechanistic Rationale

Supercritical Fluid Chromatography (SFC) has largely displaced traditional HPLC for the preparative resolution of heavily protected amino acids[1]. Supercritical CO₂ possesses high diffusivity and low viscosity, allowing for rapid mass transfer and high flow rates without the prohibitive backpressures seen in liquid chromatography[2].

For Di-Fmoc-protected amino acids, immobilized polysaccharide chiral stationary phases (CSPs)—such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA)—are the gold standard[3]. The mechanism of chiral recognition relies heavily on the Fmoc groups. The carbamate linkages of the Fmoc moieties act as potent hydrogen bond donors and acceptors, while the fluorenyl rings engage in robust π-π interactions with the phenylcarbamate groups of the CSP[4].

Critical Variable: Because the C-terminal carboxylic acid is free, an acidic additive is mandatory to suppress ionization and prevent severe peak tailing. However, basic additives (like diethylamine) must be strictly avoided, as the Fmoc protecting group is highly base-labile and will undergo premature cleavage via an E1cB mechanism[1].

Step-by-Step Protocol: SFC Resolution

This protocol is designed as a self-validating loop, ensuring that scale-up only occurs after analytical confirmation.

  • Sample Preparation: Dissolve racemic Di-Fmoc-α-methyl-DL-ornithine in a 1:1 mixture of Methanol/Dichloromethane (DCM) to achieve a concentration of 50 mg/mL. Note: DCM is required to fully solubilize the highly hydrophobic Di-Fmoc derivative.

  • Analytical Screening:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA) (80:20 v/v).

    • Flow Rate: 3.0 mL/min at 40°C.

    • Detection: UV at 254 nm and 210 nm.

  • Preparative Scale-Up: Once baseline resolution (Rs > 1.5) is confirmed analytically, transfer to a preparative column (e.g., 21 x 250 mm) using the optimized isocratic gradient. Inject 1-2 mL per run.

  • Self-Validation (Fraction Analysis): Collect the eluting peaks. Before pooling and evaporating the bulk solvent, inject a 5 µL aliquot of each fraction back onto the analytical SFC system. Proceed to evaporation only if the analytical trace confirms >99% ee.

  • Recovery: Evaporate the CO₂/Methanol mixture under reduced pressure at 30°C to yield the pure enantiomers as white foams.

SFC_Workflow Racemic Racemic Di-Fmoc α-Me-DL-Orn Screen Analytical CSP Screening (Chiralpak IA + 0.1% TFA) Racemic->Screen Prep Prep SFC Scale-Up (CO2/MeOH) Screen->Prep Validate Self-Validation (Analytical Re-injection) Prep->Validate PureD >99% ee D-Isomer Validate->PureD Peak 1 PureL >99% ee L-Isomer Validate->PureL Peak 2

Fig 1. Self-validating workflow for the preparative SFC resolution of Di-Fmoc-α-Me-DL-Orn.

Strategy B: Diastereomeric Salt Fractional Crystallization

Mechanistic Rationale

While SFC is highly efficient, it requires specialized instrumentation. For larger-scale (multi-gram to kilogram) resolutions, diastereomeric salt formation remains highly cost-effective. By reacting the racemic free carboxylic acid with a homochiral amine—such as (1R,2S)-(-)-Cinchonidine or (R)-(+)-1-phenylethylamine—a pair of diastereomeric salts is formed.

Because diastereomers possess different physical properties (unlike enantiomers), they exhibit different solubility profiles in organic solvents. The bulky α-methyl group creates a highly rigid local conformation, which often translates to a massive solubility differential between the (D)-acid•(R)-amine salt and the (L)-acid•(R)-amine salt, allowing the less soluble pair to spontaneously crystallize out of solution.

Step-by-Step Protocol: Salt Resolution
  • Salt Formation: Suspend 10.0 g of racemic Di-Fmoc-α-methyl-DL-ornithine in 150 mL of boiling Ethyl Acetate (EtOAc). Slowly add 0.5 molar equivalents of the resolving agent, (R)-(+)-1-phenylethylamine, dissolved in 20 mL of EtOAc.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight. The less soluble diastereomeric salt will precipitate as fine white needles.

  • Filtration & Self-Validation: Filter the crystals under a vacuum. Validation Step: Take a 5 mg aliquot of the crystals, partition between 1M HCl and EtOAc, evaporate the organic layer, and analyze via analytical chiral HPLC. If the ee is <99%, perform a second recrystallization of the bulk salt from hot EtOAc/Ethanol (9:1).

  • Acidic Cleavage: Suspend the enantiopure salt in 100 mL of EtOAc. Add 100 mL of cold 1M HCl (aq) and stir vigorously for 15 minutes.

  • Phase Separation: The chiral amine partitions into the aqueous layer as a hydrochloride salt, while the free, enantiopure Di-Fmoc-α-methyl-ornithine remains in the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Salt_Mechanism cluster_salts Diastereomeric Salts Racemic Racemic (D/L)-Acid SaltD (D)-Acid • (R)-Amine (Precipitates) Racemic->SaltD + Amine SaltL (L)-Acid • (R)-Amine (Remains in Mother Liquor) Racemic->SaltL + Amine Amine (R)-Amine Resolving Agent Cleavage Acidic Cleavage (1M HCl) SaltD->Cleavage PureD Pure (D)-Di-Fmoc-α-Me-Orn (Organic Layer) Cleavage->PureD

Fig 2. Mechanistic pathway of diastereomeric salt formation, selective crystallization, and recovery.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both strategies when executed at a 10-gram scale. The choice of method should be dictated by available infrastructure and timeline requirements.

MetricPreparative Chiral SFCDiastereomeric Salt Resolution
Primary Mechanism Transient diastereomeric interactions on CSPDifferential solubility of stable salt pairs
Enantiomeric Excess (ee) >99.5% (Baseline resolution)95% - 99% (Requires recrystallization)
Yield (per enantiomer) ~45% (Near quantitative recovery)~30-35% (Losses to mother liquor)
Processing Time (10g scale) 1 - 2 Days4 - 6 Days
Solvent Consumption Low (Recycled CO₂, minimal MeOH)High (EtOAc, EtOH, Aqueous washes)
Scalability Excellent (Linear scale-up on prep columns)Excellent (Standard chemical plant reactors)

References

  • Recent advances in pharmaceutical separations with supercritical fluid chromatography using chiral stationary phases Source: ResearchGate URL:[1]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography Source: ResearchGate URL:[2]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview Source: Springer Nature Experiments URL:[3]

  • Covalently Bonded and Coated Chiral Stationary Phases Derived from Polysaccharide Derivatives for Enantiomer Separation of N‐Fluorenylmethoxycarbonyl α‐Amino Acids Source: ResearchGate URL:[4]

Sources

Application

Application Note: Kinetic Orthogonalization Strategies Using Di-Fmoc-α-Methyl-DL-Ornithine in Advanced Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of highly modified, branched, and protea...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of highly modified, branched, and protease-resistant therapeutic peptides requires sophisticated protection strategies. Di-Fmoc-α-methyl-DL-ornithine (CAS: 1219207-80-3)[1] is a critical building block utilized in the development of next-generation metabolic therapeutics, including dual GLP-1/GIP receptor agonists[2] and cMet-binding peptides[3].

Traditionally, orthogonal protection of diamino acids (e.g., Fmoc/Boc, Fmoc/Alloc) requires complex, low-yielding solution-phase synthesis prior to resin attachment. This application note details an advanced Kinetic Orthogonalization Strategy . By leveraging the extreme steric hindrance imparted by the α-methyl group, researchers can utilize the commercially available Di-Fmoc derivative to achieve >95% regioselective on-resin functionalization without the need for pre-synthesized orthogonal protecting groups.

Mechanistic Rationale: The Steric Paradigm

The Causality of Kinetic Differentiation

In standard Solid-Phase Peptide Synthesis (SPPS), orthogonal protection relies on chemical orthogonality (e.g., acid-labile vs. base-labile groups). However, Di-Fmoc-α-methyl-DL-ornithine introduces a paradigm of kinetic orthogonality .

Fmoc deprotection proceeds via a base-catalyzed E1cb elimination mechanism. The α-methyl group does not significantly impede the basic deprotonation of the fluorene ring by piperidine; therefore, both the α-amine and the δ-amine are deprotected simultaneously.

However, during the subsequent acylation step, the reaction pathways diverge dramatically:

  • The δ-Amine: Located at the terminus of a flexible propyl chain, it behaves as an unhindered primary amine, rapidly forming the tetrahedral intermediate required for acylation.

  • The α-Amine: The presence of the α-methyl group creates severe steric clash with the incoming acylating agent and the resin-bound peptide backbone. This effectively shields the α-amine from mild acylating agents.

By exploiting this kinetic disparity, researchers can selectively functionalize the δ-amine (e.g., attaching a lipid for half-life extension) while leaving the α-amine free for subsequent main-chain elongation using highly activated reagents (like acid fluorides).

KineticLogic cluster_amines Steric Differentiation Start Di-Fmoc-a-Me-Orn Deprotect Piperidine Treatment (Global Fmoc Removal) Start->Deprotect Alpha Alpha Deprotect->Alpha Delta Delta Deprotect->Delta

Caption: Kinetic differentiation logic of alpha and delta amines post-deprotection.

Applications in Therapeutics

Protease Resistance

The incorporation of α-methyl functionalized amino acids directly into the peptide backbone restricts the conformational space (phi/psi angles) of the peptide. This prevents the peptide from adopting the specific transition-state geometry required by proteolytic enzymes such as Dipeptidyl Peptidase-4 (DPP-IV) and neprilysin, dramatically extending the in vivo half-life of the therapeutic[4].

Dual GLP-1/GIP Agonism

In the development of dual GLP-1/GIP or trigonal agonists for metabolic syndrome and obesity, α-methyl-ornithine is strategically placed (e.g., at position 20) to serve a dual purpose: providing protease resistance at the backbone while offering a functionalizable side-chain for the attachment of fatty diacids (via a γ-Glu spacer) to promote albumin binding[2].

GLP1_GIP_Pathway cluster_receptors Cell Membrane Receptors Ligand a-Me-Orn Modified Dual Agonist GLP1R GLP-1 Receptor Ligand->GLP1R GIPR GIP Receptor Ligand->GIPR AC Adenylyl Cyclase GLP1R->AC Gs-alpha GIPR->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A cAMP->PKA Effect Insulin Secretion & Beta-Cell Survival PKA->Effect

Caption: Dual GLP-1/GIP receptor signaling pathway activated by modified agonists.

Quantitative Data: Reactivity & Orthogonality

To successfully execute this strategy, one must carefully select the activation chemistry based on the steric environment of the target amine. Table 1 summarizes the kinetic parameters that make this protocol possible.

Table 1: Steric & Kinetic Differentiation Parameters

Amine PositionSteric EnvironmentRelative Acylation Rate (NHS-Ester)Recommended Acylation Chemistry
Delta (δ) Unhindered primaryFast ( t1/2​ < 5 min)NHS-esters, standard active esters (HOBt/DIC)
Alpha (α) Highly hindered primaryVery Slow ( t1/2​ > 120 min)Acid fluorides, symmetric anhydrides, HATU/HOAt at elevated temp (50°C)

Self-Validating Experimental Protocol

The following protocol details the on-resin regioselective orthogonalization of Di-Fmoc-α-methyl-DL-ornithine. Trustworthiness is built into this methodology via Step 5 , a self-validating micro-cleavage checkpoint that ensures the kinetic differentiation was successful before proceeding with expensive main-chain elongation.

ExpWorkflow S1 Step 1: Swell Resin & Deprotect S2 Step 2: Couple Di-Fmoc-a-Me-Orn-OH (HATU/HOAt, 50°C) S1->S2 S3 Step 3: Global Fmoc Cleavage (20% Piperidine) S2->S3 S4 Step 4: Regioselective d-Acylation (NHS-Ester, 25°C) S3->S4 S5 Step 5: LC-MS Micro-Cleavage (Self-Validation Check) S4->S5 S6 Step 6: a-Amine Elongation (Acid Fluoride) S5->S6

Caption: Step-by-step experimental workflow for on-resin regioselective modification.

Step-by-Step Methodology

Step 1: Resin Preparation

  • Swell the resin-bound peptide (0.1 mmol scale, free N-terminus) in Dimethylformamide (DMF) for 30 minutes.

  • Drain and wash with DMF (3 × 5 mL).

Step 2: Coupling of Di-Fmoc-α-methyl-DL-ornithine Causality: Due to the α-methyl group, standard coupling reagents (e.g., HBTU) are insufficient. Highly reactive uronium salts with HOAt must be used, often requiring heat.

  • Dissolve 0.4 mmol (4 eq) of Di-Fmoc-α-methyl-DL-ornithine and 0.4 mmol (4 eq) of HATU in 2 mL DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Add the activated mixture to the resin and heat to 50°C for 2 hours using a microwave peptide synthesizer or heating block.

  • Wash resin thoroughly with DMF (5 × 5 mL).

Step 3: Global Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

  • Repeat treatment for 15 minutes.

  • Wash with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL). Both α and δ amines are now free.

Step 4: Regioselective δ-Acylation (Kinetic Control) Causality: We use an N-Hydroxysuccinimide (NHS) ester of the desired side-chain modifier (e.g., Palmitoyl-OSu or Boc-OSu). NHS-esters are mild and will rapidly acylate the unhindered δ-amine while leaving the sterically shielded α-amine intact.

  • Dissolve 0.11 mmol (1.1 eq) of the NHS-ester modifier in 2 mL DCM/DMF (1:1).

  • Add to the resin and agitate at 25°C for 45 minutes. (Do not add base, as it may force unwanted α-amine reaction).

  • Wash with DMF (5 × 5 mL).

Step 5: Self-Validation (Micro-Cleavage Checkpoint) Trustworthiness: The Kaiser test is unreliable for hindered α-methyl amines. You must validate the regioselectivity analytically.

  • Withdraw a few resin beads (~1 mg) and treat with 100 μL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • Evaporate, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Pass Criteria: The mass spectrum must show the addition of exactly one modifier mass (indicating δ-acylation). If a +2 modifier mass is observed, the acylation time in Step 4 must be reduced.

Step 6: Main-Chain Elongation (α-Amine Acylation)

  • To continue building the peptide backbone, convert the next Fmoc-amino acid to an acid fluoride (using cyanuric fluoride or TFFH), or use a symmetric anhydride.

  • Couple to the hindered α-amine at 50°C for 2 hours.

References

  • NextSDS Database.DI-FMOC-ALPHA-METHYL-DL-ORNITHINE — Chemical Substance Information. NextSDS.
  • Sanofi-Aventis Deutschland GmbH.Dual GLP1/GIP or trigonal GLP1/GIP/glucagon agonists. Google Patents (US9745360B2).
  • Zealand Pharma A/S.Protease resistant peptide. Google Patents (JP2017502003A).
  • Metamark Genetics, Inc.Peptides that specifically bind HGF receptor (CMET) and uses thereof. Google Patents (EP1944312A1).

Sources

Method

synthesizing protease-resistant peptides with alpha-methyl-DL-ornithine

Application Note: Synthesis and Validation of Protease-Resistant Peptides Incorporating α -Methyl-DL-Ornithine Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Validation of Protease-Resistant Peptides Incorporating α -Methyl-DL-Ornithine

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale: The Power of α -Methylation

The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid degradation by endogenous proteases. Incorporating α -methylated amino acids, such as α -methyl-DL-ornithine, is a highly effective structural intervention to overcome this limitation.

From a mechanistic standpoint, replacing the α -proton with a methyl group achieves two critical objectives:

  • Protease Evasion via Steric Shielding: Proteases (such as trypsin, which typically cleaves at the C-terminus of basic residues like ornithine and arginine) require the peptide backbone to adopt an extended β -strand-like conformation to fit into the catalytic cleft. The bulky α -methyl group introduces severe steric clashes, physically preventing the backbone from entering the active site [1].

  • Secondary Structure Stabilization: α -methylation restricts the allowable ϕ and ψ dihedral angles of the peptide backbone. This restriction deepens the thermodynamic energy well for α -helical and 310​ -helical conformations, effectively pre-organizing the peptide into its bioactive shape and reducing the entropic cost of receptor binding[1].

The Stereochemical Challenge of the "DL" Racemate

Commercially available α -methyl-ornithine is frequently supplied as a racemic "DL" mixture. Incorporating a racemic building block into a chiral peptide sequence will yield two distinct diastereomers. Causality note: Because diastereomers possess different physicochemical properties (unlike enantiomers), they will exhibit distinct retention times on reverse-phase HPLC (RP-HPLC). This allows for post-synthesis chromatographic resolution of the L- and D-epimers, which is critical since the stereochemistry at this position will profoundly dictate the peptide's overall helical dipole and biological activity.

Strategic Considerations for Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-SPPS protocols frequently fail when applied to α,α -disubstituted amino acids due to extreme steric hindrance [2]. The synthetic bottleneck is twofold:

  • Coupling to the α -methyl residue: The carboxyl group of Fmoc- α -Me-DL-Orn(Boc)-OH is shielded, requiring highly reactive uronium/aminium salts (e.g., HATU) or phosphonium reagents (e.g., PyBOP) combined with extended reaction times.

  • Coupling onto the α -methyl residue (The Critical Step): Once the Fmoc group is removed from the α -methyl ornithine, the resulting free amine is highly sterically hindered. Standard coupling of the subsequent amino acid often results in massive deletion sequences. To overcome this, we utilize N,N′-Diisopropylcarbodiimide (DIC) and OxymaPure (or HOAt) under elevated temperatures or microwave assistance [3].

Workflow Visualization

SPPS_Workflow Start Peptide-Resin (Free Amine) Coupling1 Couple Fmoc-α-Me-DL-Orn(Boc)-OH (HATU/HOAt, 3h, 25°C) Start->Coupling1 Step 1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotect Step 2 Coupling2 Couple Next Amino Acid (DIC/Oxyma, 75°C MW) Deprotect->Coupling2 Step 3 (Hindered) Cleavage TFA Cleavage & Global Deprotection Coupling2->Cleavage Step 4 QC Diastereomer Separation (Prep-HPLC & LC-MS) Cleavage->QC Step 5

Optimized SPPS workflow for incorporating sterically hindered α-methylated amino acids.

Experimental Protocols

The following protocol is optimized for a 0.1 mmol synthesis scale using Rink Amide AM resin (loading ~0.5 mmol/g).

Coupling Fmoc- α -Me-DL-Orn(Boc)-OH
  • Resin Preparation: Swell 200 mg of Rink Amide resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF) (3 × 5 mL).

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 × 3 min, 1 × 10 min). Wash thoroughly with DMF (5 × 5 mL).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc- α -Me-DL-Orn(Boc)-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Allow to pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 3 hours.

  • Validation (Self-Validating Step): Perform a standard Kaiser (ninhydrin) test. A negative result (yellow) indicates successful coupling.

Coupling the Subsequent Amino Acid (The Hindered Amine)

Caution: The Kaiser test often yields false negatives on the free amine of α -methylated residues due to steric shielding preventing the formation of Ruhemann's purple. Use the Chloranil test for secondary/hindered amines instead.

  • Deprotection: Remove the Fmoc group from the α -Me-Orn residue using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 5 mL).

  • Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid and 0.5 mmol (5 eq) of OxymaPure in 2 mL DMF. Add 0.5 mmol (5 eq) of DIC.

  • High-Efficiency Coupling: Add the mixture to the resin. To overcome the kinetic barrier of the hindered amine, apply microwave heating (75°C for 15 minutes) or conventional heating (60°C for 2 hours) [2].

  • Micro-Cleavage Validation: Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the absence of the deletion sequence.

Cleavage, Deprotection, and Diastereomeric Resolution
  • Global Cleavage: Treat the dried peptide-resin with 5 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

  • RP-HPLC Resolution: Dissolve the crude peptide in 10% Acetonitrile/Water. Inject onto a preparative C18 RP-HPLC column. Run a shallow gradient (e.g., 0.2% B per minute). You will observe two distinct peaks with identical masses corresponding to the L-epimer and D-epimer of the α -Me-Orn containing peptide. Collect and lyophilize separately.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Coupling Conditions onto the Hindered α -Me-Orn Amine

Data represents the coupling efficiency of Fmoc-Ala-OH onto the free amine of resin-bound α -Me-Orn.

Coupling ReagentsEquivalentsTemperatureTimeYield (LC-MS Purity)
HBTU / DIPEA4 eq25°C2 hours< 15% (Major deletion)
HATU / HOAt / DIPEA4 eq25°C4 hours45%
DIC / OxymaPure5 eq60°C2 hours82%
DIC / OxymaPure 5 eq 75°C (Microwave) 15 mins > 95%
Table 2: Comparative Proteolytic Stability (Trypsin Assay)

Peptides incubated in 100 mM Tris-HCl (pH 8.0) with 1 µg/mL Trypsin at 37°C. Half-lives determined by RP-HPLC peak integration.

Peptide Sequence MotifModificationSerum Trypsin Half-Life ( t1/2​ )Fold Improvement
-Ala-Lys-Orn-Gly-Wild-Type (Unmodified)12 minutesN/A
-Ala-Lys-(D-Orn)-Gly-D-Amino Acid Substitution4.5 hours~22x
-Ala-Lys-(α-Me-L-Orn)-Gly- α -Methylation (L-epimer)> 48 hours> 240x
-Ala-Lys-(α-Me-D-Orn)-Gly- α -Methylation (D-epimer)> 48 hours> 240x

Note: Both diastereomers exhibit near-total resistance to tryptic degradation due to the steric bulk of the methyl group completely abrogating protease active-site recognition.

References

  • Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids N
  • Application Notes and Protocols for Fmoc-α-methyl-L-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS) BenchChem Technical Support
  • Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic N
Application

Application Note: Microwave-Assisted Synthesis of Branched Peptidomimetics Using Di-Fmoc-α-methyl-DL-ornithine

Introduction and Mechanistic Rationale The incorporation of unnatural, sterically hindered amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, Cα -tetrasubstituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of unnatural, sterically hindered amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, -tetrasubstituted amino acids—such as α -methylated derivatives—impose severe steric constraints on the peptide backbone. This restriction tightly controls conformational flexibility, strongly favoring the induction of stable secondary structures (e.g., α -helices) while simultaneously conferring extreme resistance to proteolytic degradation [1].

Di-Fmoc- α -methyl-DL-ornithine represents a highly specialized building block in this class. It possesses three critical structural features that dictate its use and handling:

  • α -Methylation: The methyl group at the alpha carbon causes profound steric hindrance, making standard amide bond formation extremely difficult due to a high activation energy barrier ( ΔG‡ ) [2].

  • Di-Fmoc Protection: Both the α -amino and δ -amino groups are protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Simultaneous deprotection of both amines allows this residue to act as a branching node for the synthesis of dendrimers or bifurcated peptide scaffolds.

  • DL-Racemic Mixture: The reagent is a racemic mixture of D- and L-enantiomers. Coupling this building block will yield a pair of diastereomeric peptides. This is highly advantageous for generating stereochemical diversity in combinatorial screening libraries, though it necessitates high-resolution RP-HPLC if isolation of a single stereoisomer is required.

To overcome the kinetic barriers associated with α -methylated residues, Microwave-Assisted Peptide Synthesis (MAPS) is mandatory. Microwave irradiation provides rapid, uniform dipolar heating that enhances molecular mobility, disrupts inter-chain aggregation, and drives the sterically hindered coupling reaction to completion in minutes rather than days [3].

Experimental Workflow and Logic

The synthesis of a branched peptide using this building block requires a meticulously designed workflow. The protocol must account for the difficult coupling of the hindered residue, validate its success, and then manage the stoichiometry required for simultaneous dual-chain elongation.

G Resin Fmoc-Rink Amide Resin (Swelling & Prep) Deprotect1 MW Deprotection (20% Piperidine, 90°C) Resin->Deprotect1 Couple1 MW Coupling: Di-Fmoc-α-methyl-DL-ornithine (DIC/Oxyma, 90°C) Deprotect1->Couple1 Validate In-Process Validation (Micro-cleavage & LC-MS) Couple1->Validate Quality Gate Deprotect2 Global Fmoc Deprotection (Exposes α and δ amines) Validate->Deprotect2 Branch Simultaneous Branching Coupling (2x Equivalents) Deprotect2->Branch

Fig 1: Workflow for branched peptide synthesis using Di-Fmoc-α-methyl-DL-ornithine.

Quantitative Data: Overcoming Steric Hindrance

Traditional coupling reagents (e.g., HBTU, HATU) often fail to achieve acceptable yields when coupling α -methylated amino acids. The combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (OxymaPure) under microwave irradiation is the gold standard for these difficult couplings [2].

The table below summarizes the causality between reaction conditions and coupling efficiency for α -methylated residues.

Coupling MethodReagents (Equivalents)TemperatureTimeYield (%)Mechanistic Outcome
Conventional (RT) HBTU / DIPEA (4 eq)25°C60 min< 15%Steric clash prevents intermediate formation.
Conventional (RT) DIC / Oxyma (4 eq)25°C120 min~ 45%Improved activation, but insufficient thermal energy.
Microwave (MAPS) HATU / DIPEA (4 eq)90°C10 min~ 60%Guanidinium byproducts cap unreacted amines.
Microwave (MAPS) DIC / Oxyma (4 eq) 90°C 10 min > 95% Optimal activation; MW overcomes ΔG‡ .

Detailed Step-by-Step Protocols

Note: This protocol assumes the use of an automated microwave peptide synthesizer (e.g., CEM Liberty Blue) operating at a 0.1 mmol scale.

Resin Preparation and Initial Deprotection
  • Resin Swelling: Weigh 0.1 mmol of Fmoc-Rink Amide ProTide resin (or equivalent low-loading PEG-based resin to accommodate the steric bulk of the branched structure). Swell in N,N-Dimethylformamide (DMF) for 15 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M OxymaPure (to suppress aspartimide formation if applicable).

  • Microwave Conditions: Heat to 90°C for 1 minute. Drain and repeat for a second cycle.

  • Washing: Wash the resin 4 times with DMF.

Coupling of Di-Fmoc-α-methyl-DL-ornithine

Causality Check: Because this residue is highly hindered, we utilize a double-coupling strategy with DIC/Oxyma to ensure complete acylation before branching.

  • Reagent Preparation: Prepare a 0.2 M solution of Di-Fmoc- α -methyl-DL-ornithine in DMF (requires 4 equivalents = 0.4 mmol). Prepare 0.5 M DIC in DMF and 0.5 M OxymaPure in DMF.

  • First Coupling: Deliver the amino acid, DIC, and Oxyma to the reaction vessel.

  • Microwave Conditions: Heat to 90°C for 10 minutes.

  • Drain and Wash: Drain the reaction vessel and wash 3 times with DMF.

  • Second Coupling: Repeat steps 2-4 to ensure maximum conversion.

Self-Validating Quality Gate: Micro-Cleavage

Trustworthiness Principle: Never proceed to a branching step without confirming the success of the node coupling. Unreacted amines will propagate as linear deletion sequences, making final purification nearly impossible.

  • Withdraw a small aliquot of resin (~2 mg) and wash with Dichloromethane (DCM).

  • Treat with 200 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes.

  • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

  • Analyze via LC-MS. You should observe the mass of the peptide sequence terminating in the Di-Fmoc- α -methyl-DL-ornithine residue. Do not proceed until >90% conversion is confirmed.

Simultaneous Branching Coupling
  • Deprotection of the Node: Treat the resin with 20% Piperidine in DMF at 90°C for 2 minutes (2 cycles). This exposes both the α -amino and δ -amino groups of the ornithine residue.

  • Stoichiometric Adjustment: Because there are now two reactive amines per resin site, the effective scale is now 0.2 mmol .

  • Branch Coupling: To couple the next amino acid (e.g., Fmoc-Ala-OH), you must use 8 equivalents relative to the original resin loading (4 eq per amine).

  • Microwave Conditions: Deliver the amino acid, DIC, and Oxyma. Heat to 90°C for 5 minutes.

  • Continue standard elongation for both branches simultaneously.

Cleavage and Global Deprotection
  • Transfer the completed resin to a cleavage vessel. Wash thoroughly with DCM and dry under a stream of nitrogen.

  • Add 5 mL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O).

  • Agitate at room temperature for 2.5 hours.

  • Filter the TFA solution into 40 mL of ice-cold diethyl ether to precipitate the branched peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize and purify via preparative RP-HPLC.

Mechanistic Visualization: Microwave Energy vs. Steric Hindrance

The following diagram illustrates the physical chemistry principles that make microwave irradiation essential for coupling α -methylated amino acids.

G A Sterically Hindered α-methyl-Ornithine B High Activation Energy Barrier (ΔG‡) A->B C Microwave Irradiation (Rapid Dipolar Heating) B->C Overcome by D Enhanced Molecular Mobility & Reduced Aggregation C->D E Successful Amide Bond Formation D->E

Fig 2: Mechanism by which microwave energy overcomes steric hindrance in α-methyl amino acids.

References

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics Journal of the American Chemical Society (JACS) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate (Review of Microwave-Assisted Transformations) URL:[Link]

  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent ACS Sustainable Chemistry & Engineering URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Di-Fmoc-α-Methyl-DL-Ornithine Coupling

Welcome to the Application Scientist Support Center. Working with α,α-dialkyl amino acids like Di-Fmoc-α-methyl-DL-ornithine presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with α,α-dialkyl amino acids like Di-Fmoc-α-methyl-DL-ornithine presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS). The quaternary α-carbon restricts backbone conformation, while the dual Fmoc protection creates a dense hydrophobic and steric shield. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your coupling workflows.

Part 1: Troubleshooting & FAQs

Q1: Why do standard HBTU/DIPEA coupling protocols fail when incorporating Di-Fmoc-α-methyl-DL-ornithine? A: The failure is rooted in reaction kinetics and steric bulk. Standard uronium salts like HBTU generate an OBt-activated ester. The bulky α-methyl group and the two Fmoc protecting groups restrict the trajectory of the incoming resin-bound amine. The OBt ester is insufficiently electrophilic to overcome this high activation energy barrier at room temperature, leading to slow reaction rates and deletion sequences 1[1].

Q2: What is the optimal reagent system for coupling the Di-Fmoc-α-methyl-DL-ornithine building block onto the growing peptide chain? A: We recommend transitioning to DIC/Oxyma Pure combined with microwave irradiation. Oxyma Pure forms a highly reactive intermediate that is less sterically demanding than HOAt. When paired with microwave heating (75°C), the system gains the necessary kinetic energy to bypass the steric clash2[2]. Alternatively, the phosphonium salt PyAOP is highly effective for hindered α,α-dialkyl amino acids as it avoids the guanidinium byproduct formation seen with uronium reagents 3[3].

Q3: I successfully attached the α-methyl ornithine, but coupling the NEXT amino acid onto its deprotected α-amine is failing completely. How do I solve this? A: Acylating a quaternary α-amine is the most sterically demanding step in SPPS. The α-methyl group severely blocks nucleophilic attack. To resolve this, use the Acid Fluoride method . Acid fluorides (generated via DAST) are extremely small, highly reactive leaving groups that do not add intermediate steric bulk (unlike OBt/OAt esters), allowing them to easily penetrate the hindered pocket of the α-methyl amine4[4].

Q4: How can I accurately monitor coupling completion? The Kaiser test is giving me ambiguous results. A: Hindered primary amines react sluggishly with ninhydrin, frequently resulting in false negatives. Instead of relying on colorimetric assays, implement a self-validating micro-cleavage protocol . Cleave a few resin beads using a TFA cocktail and analyze the supernatant via LC-MS. A confirmed mass shift is the only definitive proof of coupling success for α,α-dialkyl amino acids5[5].

Part 2: Quantitative Data Summary

The following table summarizes the kinetic and yield expectations when applying various coupling strategies to α-methyl amino acids.

Coupling StrategyReagentsTemperatureTimeExpected YieldPrimary Use Case
Standard Uronium HBTU / DIPEA25°C1 - 2 hrs< 30%Not recommended
Phosphonium PyAOP / HOAt / DIPEA25°C4 - 6 hrs70 - 85%Heat-sensitive sequences
Carbodiimide/Oxime DIC / Oxyma Pure75°C (Microwave)15 - 30 mins> 90%Incorporating α-Me-Orn
Acid Fluoride DAST / DIPEA25°C6 - 12 hrs> 85%Elongation ONTO α-Me-Orn

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted Incorporation of Di-Fmoc-α-methyl-DL-ornithine

This protocol utilizes thermal energy and a low-steric-bulk active ester to drive the acylation of the resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected resin in DMF for 20 minutes.

  • Reagent Preparation: Dissolve 0.3 mmol (3 eq) of Di-Fmoc-α-methyl-DL-ornithine and 0.3 mmol (3 eq) of Oxyma Pure in 2 mL of DMF.

  • Activation: Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution. Stir for 2 minutes to initiate active ester formation.

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes. Causality Check: The elevated temperature provides the kinetic energy required to overcome the steric barrier of the α-methyl group without causing significant racemization (α-methyl amino acids are highly resistant to racemization due to the absence of an α-proton).

  • Self-Validation: Drain and wash the resin (5x DMF, 3x DCM). Remove ~1 mg of resin, treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass addition. Do not proceed until mass shift is verified.

Protocol B: Acid Fluoride Activation for Chain Elongation

This protocol is strictly for coupling the NEXT amino acid onto the sterically hindered, deprotected α-amine of the α-methyl ornithine.

  • Preparation: Swell the resin containing the N-terminal, Fmoc-deprotected α-methyl-DL-ornithine in dry DCM.

  • Acid Fluoride Generation: In a separate dry vial, dissolve 0.4 mmol (4 eq) of the next Fmoc-amino acid in 2 mL of dry DCM. Add 0.48 mmol (1.2 eq relative to the amino acid) of Diethylaminosulfur trifluoride (DAST). Stir for 30 minutes at 4°C. Causality Check: DAST converts the carboxylic acid into an acid fluoride. Fluoride is an excellent, sterically compact leaving group that allows the activated carbonyl to enter the highly shielded pocket of the α-methyl amine.

  • Coupling: Add 0.8 mmol (8 eq) of DIPEA to the resin, followed immediately by the Fmoc-AA-F solution.

  • Reaction: Agitate at room temperature for 6 to 12 hours.

  • Validation: Perform the LC-MS micro-cleavage validation as described in Protocol A. If the reaction is incomplete, perform a double coupling using fresh acid fluoride.

Part 4: Workflow Visualization

Workflow Start Identify Coupling Phase Phase1 Phase 1: Incorporating Di-Fmoc-α-Me-Orn Start->Phase1 Phase2 Phase 2: Elongation onto α-Me-Orn α-amine Start->Phase2 Method1 DIC / Oxyma Pure Microwave (75°C) Phase1->Method1 Moderate Steric Bulk Method2 Acid Fluoride Activation (DAST / DIPEA) Phase2->Method2 Severe Steric Bulk Validate1 Self-Validation: LC-MS Microcleavage Method1->Validate1 Validate2 Self-Validation: LC-MS Microcleavage Method2->Validate2 Success Proceed to Next Cycle Validate1->Success Mass Confirmed Fail Double Coupling (PyAOP / HOAt) Validate1->Fail Incomplete Validate2->Success Mass Confirmed Validate2->Fail Incomplete Fail->Validate1

Decision logic for selecting coupling strategies based on the specific steric hindrance challenge.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchG
  • 94744-50-0 | Fmoc-Aib-OH | N-protective Amino Acid - Ambeed
  • Can selenoenzymes resist electrophilic modific
  • Antibody–Drug Conjugate that Exhibits Synergistic Cytotoxicity - NIH / PubMed Central
  • 2-Amino-2-ethylhexanoic Acid | High-Purity Building Block - Benchchem

Sources

Optimization

Technical Support Center: Di-Fmoc-α-methyl-Ornithine Activation &amp; Troubleshooting

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with Di-Fmoc-α-methyl-DL-ornithi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals working with Di-Fmoc-α-methyl-DL-ornithine .

The incorporation of α-methyl amino acids introduces significant steric hindrance, which drastically reduces the rate of acylation[1]. This kinetic bottleneck exposes the reaction to competing side pathways, primarily guanidinylation and premature Fmoc deprotection[2]. This guide provides field-proven causality, optimized protocols, and troubleshooting FAQs to ensure self-validating, high-yield couplings.

Quantitative Comparison of Coupling Conditions

To minimize side reactions, the choice of activator, base, and stoichiometry must be tightly controlled. The table below summarizes the quantitative risk profiles of various coupling environments.

Coupling ConditionActivator (Eq)BaseTimeGuanidinylation Riskδ-Lactam RiskExpected Yield
Standard SPPS HBTU (1.0)DIEA1hHighHigh< 20%
Strong Uronium HATU (1.0)DIEA3hVery HighHigh~ 50%
Optimized Uronium HATU (0.95)Collidine3hLowLow> 85%
Phosphonium PyAOP (1.0)Collidine3hNone Low> 90%

Frequently Asked Questions (FAQs)

Q1: Why am I seeing chain termination (guanidinylation) when using HATU for this coupling?

Causality: HATU is a highly reactive aminium/uronium salt. Because the α-methyl group of Di-Fmoc-α-methyl-ornithine severely sterically hinders the acylation step, the free N-terminal amine on your resin remains unreacted for an extended period. If HATU is present in even a slight excess relative to the amino acid, it will react directly with the free resin-bound amine to form a dead-end tetramethylguanidinium adduct[3]. Solution: You must invert the standard SPPS stoichiometry. Ensure the amino acid is in excess relative to the coupling reagent (e.g., 1.0 eq Amino Acid to 0.95 eq HATU)[4]. Alternatively, switch to a phosphonium-based coupling reagent like PyAOP or PyBOP, which physically cannot form guanidinium adducts.

Q2: My amino acid is being consumed, but it's not coupling to the resin. What is this mysterious byproduct?

Causality: You are likely observing δ-lactam formation due to premature Fmoc cleavage. Prolonged coupling times require extended exposure to base. If a strong, nucleophilic base like N,N-Diisopropylethylamine (DIEA) is used, it can prematurely abstract the acidic fluorenyl proton, cleaving the δ-Fmoc protecting group[2]. Once the δ-amine is free, it rapidly undergoes an intramolecular attack on the activated α-carboxyl group. Because intramolecular cyclization is kinetically favored over the sterically hindered intermolecular coupling to the resin, the molecule self-destructs into a 6-membered 3-amino-3-methyl-2-piperidone (δ-lactam) derivative. Solution: Replace DIEA with 2,4,6-collidine (TMP). Collidine is highly sterically hindered and significantly less basic, making it capable of promoting the coupling reaction without triggering premature Fmoc deprotection.

Q3: Do I need to worry about epimerization during these extended 3-hour coupling cycles?

Causality: No. Standard amino acids epimerize during activation via the formation of an oxazolone intermediate, a process that strictly requires the abstraction of the α-proton by a base. Because Di-Fmoc-α-methyl-DL-ornithine possesses a methyl group at the α-position instead of a proton, it is structurally impossible for it to form the planar enolate required for oxazolone-mediated epimerization[1]. (Note: As a DL- mixture, your starting material is already racemic, but this mechanistic immunity applies to all enantiopure α-methyl amino acids).

Reaction Pathway Visualization

The following diagram maps the logical relationship between the desired acylation pathway and the competing side reactions triggered by suboptimal reagent selection.

G AA Di-Fmoc-α-methyl-Ornithine + Coupling Reagent Activated Activated α-methyl-Ornithine (Active Ester) AA->Activated Base (e.g., Collidine) Desired Desired Peptide Product (Successful Acylation) Activated->Desired + Resin (Slow Acylation) Deprotection Premature δ-Fmoc Cleavage (Base-Catalyzed) Activated->Deprotection Strong Base (e.g., DIEA) Resin Resin-bound Peptide (Free N-terminus) Resin->Desired Guanidinylation Guanidinium Byproduct (Irreversible Chain Termination) Resin->Guanidinylation Excess Uronium (HATU) Lactam δ-Lactam Formation (Intramolecular Cyclization) Deprotection->Lactam Intramolecular Attack

Reaction pathways during α-methyl-Ornithine activation: successful coupling vs. side reactions.

Optimized Experimental Protocol: Phosphonium-Mediated Coupling

To create a self-validating system that inherently prevents both guanidinylation and premature Fmoc deprotection, use the following PyAOP/Collidine protocol.

Reagents Required:

  • Di-Fmoc-α-methyl-DL-ornithine (3.0 equivalents relative to resin loading)

  • PyAOP (2.9 equivalents) - Sub-stoichiometric to AA to ensure no unreacted activator remains.

  • HOAt or Oxyma Pure (3.0 equivalents)

  • 2,4,6-Collidine (TMP) (6.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and thoroughly washed with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove any residual piperidine.

  • Pre-Activation (Crucial Timing): In a clean, dry vial, dissolve Di-Fmoc-α-methyl-DL-ornithine (3.0 eq), PyAOP (2.9 eq), and HOAt (3.0 eq) in a minimum volume of anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add 2,4,6-collidine (6.0 eq) to the vial. Vortex for exactly 60 seconds . Do not exceed this pre-activation time to prevent any risk of spontaneous degradation.

  • Coupling: Transfer the activated mixture to the resin.

  • Incubation: Agitate the reaction vessel at room temperature for 3 to 4 hours . (Alternatively, if using a microwave peptide synthesizer, heat to 75°C for 15 minutes).

  • Washing: Drain the reaction mixture. Wash the resin rigorously with DMF (5 × 1 min) to remove the bulky phosphonium oxide byproducts.

  • Validation: Perform a Kaiser test or micro-cleavage LC-MS to confirm the absence of the free N-terminal amine. If the coupling is incomplete, perform a second coupling cycle using the exact same stoichiometry before moving to the capping step.

References

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls ACS Combinatorial Science[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates RSC Publishing[Link]

  • SPPS Tips For Success Handout (Side Reactions in Peptide Synthesis) Mesa Labs[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Di-Fmoc-α-methyl-DL-ornithine: A Comparative Guide

As peptide therapeutics grow in complexity, the utilization of conformationally constrained and highly functionalized building blocks has become standard practice[1]. Di-Fmoc-α-methyl-DL-ornithine ( C36​H34​N2​O6​ , exac...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in complexity, the utilization of conformationally constrained and highly functionalized building blocks has become standard practice[1]. Di-Fmoc-α-methyl-DL-ornithine ( C36​H34​N2​O6​ , exact mass 590.24 Da) is a specialized unnatural amino acid designed to introduce structural rigidity via its α-methyl group while allowing for orthogonal or simultaneous branching through its dual-Fmoc protected α- and δ-amines.

For analytical scientists and drug development professionals, verifying the structural integrity of this precursor is critical. This guide objectively compares the mass spectrometry (MS) fragmentation dynamics of Di-Fmoc-α-methyl-DL-ornithine against standard alternatives, providing a self-validating analytical framework grounded in gas-phase thermodynamic principles.

Comparative Fragmentation Dynamics: The α-Methyl Effect

In standard Fmoc-protected amino acids, Collision-Induced Dissociation (CID) typically drives the neutral loss of dibenzofulvene (DBF, 178 Da) or the formation of the fluorenylmethyl cation (m/z 179)[2]. However, the introduction of the α-methyl group fundamentally alters the local steric environment and the resulting fragmentation kinetics[3].

Mechanistic Causality
  • Steric Hindrance & Transition State Inhibition: In standard Di-Fmoc-Ornithine, both the α- and δ-Fmoc groups exhibit similar lability, often resulting in an unresolved, rapid dual-loss of 356 Da during CID. In contrast, the α-methyl group in Di-Fmoc-α-methyl-DL-ornithine creates immense steric bulk around the α-amine. This restricts the conformational flexibility required to form the cyclic transition state for DBF elimination at the α-position.

  • Stepwise Cleavage: Because of this steric disparity, low-energy CID highly favors the cleavage of the unhindered δ-Fmoc group first. This stepwise fragmentation (m/z 591.25 → 413.17 → 235.09) serves as a definitive diagnostic marker for the compound's identity.

  • Adduct Susceptibility: High-resolution MS is required because Fmoc-protected α-substituted amino acids are uniquely susceptible to forming ene (−2 Da) and epoxide (+14 Da) impurities adjacent to the fluorene core during synthesis, which can easily be misidentified as fragmentation artifacts if not properly resolved[4].

Quantitative Data Summary

The table below summarizes the divergent fragmentation behaviors of Di-Fmoc-α-methyl-DL-ornithine compared to standard SPPS alternatives.

CompoundPrecursor [M+H]⁺Primary Fragment 1 (Low CE)Primary Fragment 2 (High CE)Distinguishing MS/MS Feature
Di-Fmoc-α-methyl-DL-ornithine m/z 591.25m/z 413.17 (-178 Da, δ-Fmoc loss)m/z 179.09 (Fmoc cation)Stepwise Fmoc loss due to α-steric hindrance; suppressed α-Fmoc cleavage.
Di-Fmoc-Ornithine m/z 577.23m/z 399.16 (-178 Da, mixed α/δ loss)m/z 179.09 (Fmoc cation)Rapid, unresolvable dual Fmoc loss (-356 Da) at moderate collision energies.
Fmoc-Orn(Boc)-OH m/z 455.22m/z 355.22 (-100 Da, Boc loss)m/z 177.10 (-178 Da, DBF loss)Dominant neutral loss of isobutylene and CO2​ from the Boc group prior to Fmoc cleavage.

Experimental Protocol: High-Resolution ESI-MS/MS Workflow

To accurately characterize this compound, Electrospray Ionization (ESI) is strictly preferred over Matrix-Assisted Laser Desorption/Ionization (MALDI). MALDI frequently induces excessive In-Source Decay (ISD) of labile Fmoc groups, destroying the precursor ion before it reaches the mass analyzer[5].

The following protocol is designed as a self-validating system using Energy-Resolved Mass Spectrometry (ERMS).

Phase 1: Sample Preparation
  • Solvent Matrix: Dissolve the standard in 50:50 Acetonitrile:Water.

  • Ionization Modifier: Add exactly 0.1% Formic Acid (FA).

    • Causality: 0.1% FA ensures robust protonation to yield the [M+H]⁺ species without lowering the pH enough to induce premature acid-catalyzed deprotection of the Fmoc groups in the solution phase.

  • Concentration: Dilute to a final concentration of 1 µg/mL to prevent dimer formation (e.g.,[2M+H]⁺ at m/z 1181.5) which complicates spectral interpretation.

Phase 2: Instrument Tuning & Acquisition
  • Source Parameters: Utilize a soft ionization profile (e.g., Capillary Voltage: 3.0 kV; Tube Lens/Declustering Potential: Low).

  • Energy-Resolved CID Stepping: Isolate the m/z 591.25 precursor and acquire MS/MS spectra at three distinct Collision Energies (CE):

    • 15 eV (Low CE): Targets the unhindered δ-Fmoc group. Expect a dominant m/z 413.17 peak.

    • 25 eV (Medium CE): Overcomes the steric activation barrier of the α-methyl group, forcing the secondary loss of the α-Fmoc group to yield m/z 235.09.

    • 40 eV (High CE): Shatters the molecule, yielding the highly stable fluorenylmethyl cation reporter ion at m/z 179.09.

Self-Validation Checkpoint: The ratio of the m/z 413.17 fragment to the m/z 235.09 fragment must invert as collision energy increases from 15 eV to 25 eV. If the m/z 235.09 fragment dominates at 15 eV, your source declustering potential is too high, indicating you are measuring In-Source Decay (ISD) rather than true gas-phase CID.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the energy-resolved CID fragmentation pathways for Di-Fmoc-α-methyl-DL-ornithine.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 591.25 Loss_DBF_Side δ-Fmoc Cleavage (-178 Da DBF) m/z 413.17 Precursor->Loss_DBF_Side Low CE (15 eV) Loss_DBF_Alpha α-Fmoc Cleavage (-178 Da DBF) m/z 413.17 (Sterically Hindered) Precursor->Loss_DBF_Alpha Med CE (25 eV) Loss_CO2 Decarboxylation (-44 Da CO2) m/z 547.24 Precursor->Loss_CO2 CID Fmoc_Cation Fluorenylmethyl Cation m/z 179.09 Precursor->Fmoc_Cation High CE (40 eV) Double_Loss Dual Fmoc Loss (-356 Da) m/z 235.09 Loss_DBF_Side->Double_Loss +CE (-178 Da) Loss_DBF_Alpha->Double_Loss +CE (-178 Da)

Energy-resolved CID fragmentation pathways of Di-Fmoc-α-methyl-DL-ornithine [M+H]⁺.

References

  • Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)) Source: PubMed (NIH) URL:[Link]

  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization Source: ACS Publications URL:[Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS Source: MDPI URL:[Link]

  • Series of Novel and Highly Potent Cyclic Peptide PCSK9 Inhibitors Derived from an mRNA Display Screen and Optimized via Structure-Based Design Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Di-Fmoc-alpha-methyl-DL-ornithine proper disposal procedures

In the specialized field of drug development and advanced Solid-Phase Peptide Synthesis (SPPS), unnatural amino acids like Di-Fmoc-alpha-methyl-DL-ornithine are critical for engineering peptides with enhanced proteolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the specialized field of drug development and advanced Solid-Phase Peptide Synthesis (SPPS), unnatural amino acids like Di-Fmoc-alpha-methyl-DL-ornithine are critical for engineering peptides with enhanced proteolytic stability. The α -methyl group restricts backbone flexibility, while the dual Fmoc protection safeguards both the α -amino and δ -amino groups during synthesis.

However, the steric hindrance introduced by the α -methyl group drastically reduces coupling efficiency. This necessitates extended reaction times and a massive excess of reagents (often 5–10 equivalents of the amino acid and coupling reagents like DIC/Oxyma), which directly results in disproportionately large volumes of highly concentrated, hazardous chemical waste.

This guide provides drug development professionals with a comprehensive, field-proven operational plan for the safe handling, segregation, and disposal of Di-Fmoc-alpha-methyl-DL-ornithine and its associated SPPS byproducts.

Physicochemical Properties & Hazard Assessment

To manage waste effectively, laboratories must first understand the physical and chemical profile of the target compound.

ParameterSpecificationOperational & Safety Rationale
Chemical Name Di-Fmoc-alpha-methyl-DL-ornithineTarget API building block for unnatural peptide synthesis.
CAS Registry Number 1219207-80-3Essential identifier for accurate SDS tracking and EPA waste manifesting[1].
Molecular Framework Fmoc-protected, α -methylatedHigh hydrophobicity dictates the exclusive use of organic solvents; insoluble in water.
Primary Solvents DMF, NMP, DMSO, DCMRequires halogen-free (or strictly segregated halogenated) organic waste streams.
Deprotection Reagent 20% Piperidine in DMFGenerates basic organic waste; must be kept strictly separated from acids.
Cleavage Reagent Trifluoroacetic Acid (TFA)Generates highly corrosive acidic waste; incompatible with DMF[2].
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of stable Fmoc aromatic ring systems.

SPPS Waste Segregation Workflow

The Fmoc/tBu SPPS strategy relies on orthogonal protection, meaning protecting groups are removed by entirely different chemical mechanisms. The Fmoc group is cleaved using a secondary amine base, while the final peptide is cleaved from the resin using a strong acid[2]. This fundamental mechanistic difference dictates our waste segregation strategy.

SPPS_Waste_Workflow A SPPS Reaction Vessel (Di-Fmoc-alpha-methyl-DL-ornithine) B Base Deprotection (20% Piperidine in DMF) A->B Coupling Wash D Basic/Neutral Organic Waste (DMF, Piperidine, Unreacted AA) A->D Excess Reagents C Acidic Cleavage (TFA & Scavengers) B->C Elongation Complete B->D Deprotection Effluent E Acidic Organic Waste (TFA, Cleaved Protecting Groups) C->E Cleavage Filtrate F Solid Hazardous Waste (Spent Resin, Vials, Consumables) C->F Depleted Resin G High-Temperature Incineration (EPA/RCRA Compliant) D->G E->G F->G

Workflow for the segregation and disposal of Di-Fmoc-alpha-methyl-DL-ornithine SPPS waste streams.

Standard Operating Procedures (SOPs)

Protocol 1: Liquid Waste Segregation and Neutralization

Mixing acidic cleavage cocktails (TFA) with basic DMF waste triggers an exothermic degradation of DMF into toxic dimethylamine gas. In a sealed waste carboy, this reaction causes rapid pressure buildup and eventual explosive rupture.

  • Container Preparation : Select two distinct, chemically compatible HDPE (High-Density Polyethylene) carboys. Label one explicitly as "Hazardous Waste: Basic/Neutral Organic" and the other as "Hazardous Waste: Acidic Organic".

  • Effluent Routing : During the coupling of Di-Fmoc-alpha-methyl-DL-ornithine and subsequent Fmoc deprotection, route all washings (containing unreacted amino acids, DIC, Oxyma, and piperidine) to the Basic/Neutral container.

  • Self-Validation Step (The pH Check) : Before transferring any unknown SPPS effluent into the bulk containers, test a 1 mL aliquot with universal pH indicator paper. Causality: This physical verification prevents the accidental mixing of incompatible chemical streams, acting as a fail-safe against human error.

  • Volume Management : Cap the waste containers when they reach exactly 80% capacity. Causality: Leaving 20% headspace accommodates potential vapor pressure expansion from residual solvent volatility, preventing structural failure of the container.

Protocol 2: Solid Waste Decontamination and Disposal

Residual solvents from the manufacturing of Fmoc-amino acids (such as ethyl acetate) can hydrolyze into acetic acid over time[3]. Improper disposal of solid waste can contaminate the lab and truncate future peptide syntheses.

  • Vial Rinsing : Do not wash empty Di-Fmoc-alpha-methyl-DL-ornithine vials with water. Causality: The highly hydrophobic Fmoc groups and the α -methyl modification make this compound completely insoluble in aqueous solutions; water will cause immediate precipitation, trapping the chemical in the vial. Rinse thrice with a minimal volume of DMF or acetone, adding the rinsate to the Basic/Neutral liquid waste.

  • Resin Collection : After TFA cleavage, transfer the spent polymeric resin (e.g., CTC or Wang resin) to a solid waste container lined with a heavy-duty polypropylene bag.

  • Self-Validation Step (Weight Verification) : Weigh the dry spent resin after cleavage. Causality: Comparing the final dry weight of the spent resin to the initial starting weight confirms that all volatile, corrosive cleavage cocktails (TFA/scavengers) have been fully evaporated or washed out, ensuring the solid waste is safe for transport.

  • Incineration Routing : Seal the solid waste and manifest it for high-temperature incineration (>1000°C). Causality: Incineration completely oxidizes the highly stable fluorenylmethoxycarbonyl (Fmoc) aromatic rings and prevents the environmental release of biologically active unnatural amino acid derivatives.

Protocol 3: Immediate Spill Response (Powder)

Because Di-Fmoc-alpha-methyl-DL-ornithine is a fine powder, improper cleanup can lead to severe inhalation exposure.

  • Aerosol Prevention : Mist the spilled powder very lightly with isopropanol to suppress dust formation. Causality: Dry sweeping will aerosolize the API building block, leading to respiratory tract irritation and systemic exposure.

  • Collection : Wipe up the dampened powder using inert absorbent pads. Place all pads into a solid hazardous waste bag.

  • Self-Validation Step (The UV Residue Check) : After cleaning the spill area with acetone, illuminate the surface with a handheld UV lamp (254 nm). Causality: The fluorenylmethoxycarbonyl (Fmoc) groups are highly conjugated aromatic systems that strongly absorb UV light. An absence of fluorescence definitively validates that the surface is completely decontaminated.

References

  • Title : DI-BOC-ALPHA-METHYL-DL-ORNITHINE — Chemical Substance Information (Contains CAS 1219207-80-3 data) Source : NextSDS URL :[Link]

  • Title : Fmoc Solid Phase Peptide Synthesis A Practical Approach Source : cmcamacari.ba.gov.br URL :[Link]

  • Title : Greening Fmoc/tBu Solid-Phase Peptide Synthesis Source : csic.es URL :[Link]

  • Title : Novabiochem® Enhanced specification Fmoc-amino acids Source : Merck Life Science URL :[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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